molecular formula C13H20N2O2 B15291548 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile

Cat. No.: B15291548
M. Wt: 236.31 g/mol
InChI Key: ZMNCVBUBUJEEQI-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)-2-azaspiro[44]nonan-2-yl)-3-oxopropanenitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the use of nitrile imines generated in situ from hydrazonyl chlorides can lead to the formation of spirocyclic structures through [3+2]-cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: It may be explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile apart is its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H20N2O2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-6,8-10H2,1H3

InChI Key

ZMNCVBUBUJEEQI-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CC#N

Origin of Product

United States

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